molecular formula C13H14N2O2S B2773046 4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic Acid CAS No. 869634-04-8

4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic Acid

Cat. No.: B2773046
CAS No.: 869634-04-8
M. Wt: 262.33
InChI Key: IMNKPPYHTUWMSR-UHFFFAOYSA-N
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Description

4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic Acid is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic Acid typically involves the esterification of the corresponding acid with methanol, followed by boiling in 2-propanol with hydrazine monohydrate . The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency, cost-effectiveness, and scalability, ensuring that the compound can be produced in sufficient quantities for research and commercial applications .

Chemical Reactions Analysis

Types of Reactions

4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic Acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines or other reduced derivatives .

Scientific Research Applications

Anticonvulsant Activity

Research indicates that thiazole derivatives exhibit significant anticonvulsant properties. Studies have shown that compounds similar to 4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid can effectively reduce seizure activity in various animal models. For instance, analogues with thiazole moieties have been synthesized and tested for their efficacy against seizures induced by pentylenetetrazole (PTZ) and maximal electroshock (MES) models. The structure-activity relationship (SAR) studies highlight that modifications in the thiazole ring can enhance anticonvulsant effects .

Antimicrobial Properties

Thiazole-containing compounds are also recognized for their antimicrobial activities. Derivatives of this compound have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of halogen substitutions on the phenyl ring significantly increases antibacterial activity. In vitro studies demonstrate that these compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infectious diseases .

Anti-inflammatory Effects

There is emerging evidence supporting the anti-inflammatory properties of thiazole derivatives. Compounds similar to this compound have been evaluated for their ability to modulate inflammatory pathways. Preclinical studies indicate that these compounds can reduce markers of inflammation in models of acute and chronic inflammation, suggesting their potential use in treating inflammatory disorders .

Case Study 1: Anticonvulsant Efficacy

A study published in a peer-reviewed journal evaluated a series of thiazole-based compounds for their anticonvulsant activity. The results showed that specific modifications to the thiazole ring enhanced efficacy compared to standard treatments like ethosuximide. The best-performing compound demonstrated a median effective dose significantly lower than existing medications, indicating its potential as a new therapeutic agent .

Case Study 2: Antimicrobial Activity

In another investigation, researchers synthesized several thiazole derivatives and tested them against common bacterial strains. The results indicated that certain substitutions on the phenyl ring improved the antimicrobial potency significantly compared to control substances. The most effective derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of established antibiotics, highlighting their potential as alternative treatments for bacterial infections .

Summary Table of Findings

Application AreaKey FindingsReferences
AnticonvulsantSignificant reduction in seizures; effective at lower doses than ethosuximide
AntimicrobialEffective against Staphylococcus aureus and E. coli; improved MICs
Anti-inflammatoryReduction of inflammatory markers in preclinical models

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic Acid is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, anticonvulsant, and antibacterial activities, supported by case studies and research findings.

Chemical Structure and Properties

The compound has the chemical formula C13H12N2O3SC_{13}H_{12}N_2O_3S and a molecular weight of approximately 276.317 g/mol. Its structure features a thiazole ring, which is crucial for its biological activity.

1. Anticancer Activity

Research indicates that thiazole derivatives exhibit potent anticancer properties. The mechanism often involves the inhibition of specific cancer cell lines through various pathways:

  • Case Study : A study demonstrated that a related thiazole compound had an IC50 value of 1.61 µg/mL against specific cancer cell lines, indicating strong cytotoxicity. The presence of electron-donating groups on the phenyl ring was correlated with increased activity .
CompoundIC50 (µg/mL)Cell Line
Compound 91.61 ± 1.92Jurkat
Compound 101.98 ± 1.22A-431

2. Anticonvulsant Activity

Thiazole derivatives have shown promise in anticonvulsant applications:

  • Research Findings : In a series of tests, compounds similar to this compound exhibited significant anticonvulsant effects, effectively reducing seizure duration in animal models .

3. Antibacterial Activity

The antibacterial potential of thiazole compounds has been explored extensively:

  • Case Study : A recent study found that certain thiazole derivatives exhibited antibacterial activity comparable to standard antibiotics like norfloxacin. The presence of hydroxyl or methoxy groups enhanced the antibacterial efficacy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for enhancing the efficacy of thiazole-based compounds:

  • Key Observations :
    • Substituents on the phenyl ring significantly influence biological activity.
    • Electron-withdrawing groups generally improve cytotoxicity against cancer cells.
    • The presence of functional groups such as carboxylic acids and amines are essential for maintaining biological activity .

Properties

IUPAC Name

4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c16-12(17)7-4-8-14-13-15-11(9-18-13)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMNKPPYHTUWMSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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